Cas no 106939-01-9 (L-Leucine,L-cysteinyl-L-alanylglycyl-L-a-glutamyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-aspartyl-L-valyl-L-tyrosyl-L-valyl-L-a-glutamyl- (9CI))

L-Leucine,L-cysteinyl-L-alanylglycyl-L-a-glutamyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-aspartyl-L-valyl-L-tyrosyl-L-valyl-L-a-glutamyl- (9CI) structure
106939-01-9 structure
Product name:L-Leucine,L-cysteinyl-L-alanylglycyl-L-a-glutamyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-aspartyl-L-valyl-L-tyrosyl-L-valyl-L-a-glutamyl- (9CI)
CAS No:106939-01-9
MF:C64H104N18O22S
MW:1509.68296
CID:200293
PubChem ID:25092385

L-Leucine,L-cysteinyl-L-alanylglycyl-L-a-glutamyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-aspartyl-L-valyl-L-tyrosyl-L-valyl-L-a-glutamyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • L-Leucine,L-cysteinyl-L-alanylglycyl-L-a-glutamyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-aspartyl-L-valyl-L-tyrosyl-L-valyl-L-a-glutamyl- (9CI)
    • L-Leucine,L-cysteinyl-L-alanylglycyl-L-a-glutamyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-aspartyl-...
    • L-Leucine,L-cysteinyl-L-alanylglycyl-L-a-glutamyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-aspartyl-L-valyl-L-tyrosyl-L-valyl-L-a-g
    • thymopoietin, Cys (28-39)-
    • Cysteinyl-thymopoietin (28-39)
    • Cys-thymopoietin (28-39)
    • Cys-TP (28-39)
    • 106939-01-9
    • DTXSID50147833
    • Inchi: InChI=1S/C64H104N18O22S/c1-30(2)25-44(63(103)104)80-58(98)41(19-22-48(88)89)77-61(101)50(31(3)4)81-59(99)42(26-34-13-15-35(83)16-14-34)79-62(102)51(32(5)6)82-60(100)43(27-49(90)91)78-55(95)37(11-8-9-23-65)74-54(94)38(12-10-24-70-64(68)69)75-57(97)40(17-20-45(67)84)76-56(96)39(18-21-47(86)87)73-46(85)28-71-52(92)33(7)72-53(93)36(66)29-105/h13-16,30-33,36-44,50-51,83,105H,8-12,17-29,65-66H2,1-7H3,(H2,67,84)(H,71,92)(H,72,93)(H,73,85)(H,74,94)(H,75,97)(H,76,96)(H,77,101)(H,78,95)(H,79,102)(H,80,98)(H,81,99)(H,82,100)(H,86,87)(H,88,89)(H,90,91)(H,103,104)(H4,68,69,70)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-/m0/s1
    • InChI Key: MMZDOXPJLRJKSE-DBAKCZCVSA-N
    • SMILES: NCCCC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CCC(=O)O)=O)C(C)C)=O)CC1=CC=C(O)C=C1)=O)C(C)C)=O)CC(=O)O)=O)NC([C@@H](NC([C@@H](NC([C@@H](NC(CNC([C@@H](NC([C@H](CS)N)=O)C)=O)=O)CCC(=O)O)=O)CCC(=O)N)=O)CCCNC(=N)N)=O

Computed Properties

  • Exact Mass: 1508.73002
  • Monoisotopic Mass: 1508.729328
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 23
  • Hydrogen Bond Acceptor Count: 26
  • Heavy Atom Count: 105
  • Rotatable Bond Count: 51
  • Complexity: 3020
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 12
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 1001
  • XLogP3: -8.8
  • Topological Polar Surface Area: 679

Experimental Properties

  • PSA: 675.66

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk